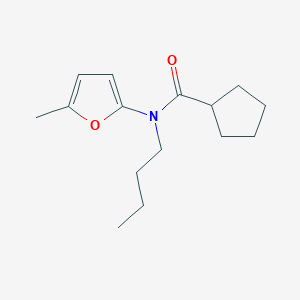
N-Butyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is an organic compound that belongs to the class of amides It features a cyclopentanecarboxamide core with a butyl group and a 5-methylfuran-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with N-butylamine and 5-methylfuran-2-ylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent like thionyl chloride or carbodiimide to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Products may include furanones or carboxylic acids.
Reduction: Products may include saturated amides or alcohols.
Substitution: Products may include various substituted amides or esters.
Aplicaciones Científicas De Investigación
N-Butyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-Butyl-N-(5-methylfuran-2-yl)acetamide: Similar structure but with an acetamide group instead of a cyclopentanecarboxamide group.
N-Butyl-N-(5-methylfuran-2-yl)propionamide: Similar structure but with a propionamide group.
N-Butyl-N-(5-methylfuran-2-yl)butyramide: Similar structure but with a butyramide group.
Uniqueness
N-Butyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is unique due to its cyclopentanecarboxamide core, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
62187-43-3 |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
N-butyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C15H23NO2/c1-3-4-11-16(14-10-9-12(2)18-14)15(17)13-7-5-6-8-13/h9-10,13H,3-8,11H2,1-2H3 |
Clave InChI |
YWNQDEPOXZMKBF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=CC=C(O1)C)C(=O)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















